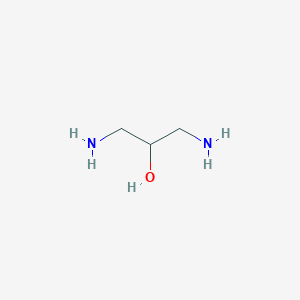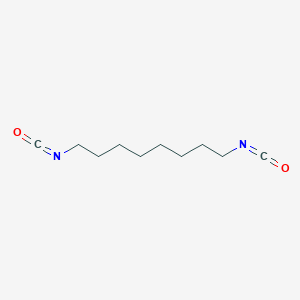
cis-11-Octadecenoic acid methyl ester
Vue d'ensemble
Description
“Cis-11-Octadecenoic acid methyl ester” is a fatty acid ester with the molecular formula C19H36O2 and a molecular weight of 296.4879 . It is also known by other names such as “Methyl cis-octadec-11-enoate” and "cis-Vaccenic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “cis-11-Octadecenoic acid methyl ester” can be represented by the InChI string:InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+ . This indicates the presence of a double bond between the 8th and 9th carbon atoms in the cis configuration .
Applications De Recherche Scientifique
Chemical Analysis
Methyl cis-11-octadecenoate is often used as an internal standard for the quantification of cis-vaccenic acid in various substances by LC-MS and in hempseed oil by GC-MS . It’s a more lipid-soluble form of the free acid that can be used as a standard for analysis .
Neuroscience Research
This compound has been found to inhibit sodium influx in mouse brain synaptic plasma membranes . This inhibition is positively correlated with an increase in the disordering of membrane lipids , which could have implications for understanding the role of lipids in neuronal function.
Organic Synthesis
Methyl cis-11-octadecenoate may have potential as synthetic intermediates in organic synthesis . The exact mechanisms and applications in this field are still under investigation .
Safety and Hazards
When handling “cis-11-Octadecenoic acid methyl ester”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Mode of Action
It is known that it is a fatty acid methyl ester , which suggests that it may interact with its targets in a similar manner to other fatty acids and their esters.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl cis-11-Octadecenoic Acid Ester. For instance, it should be handled in a well-ventilated place and stored at −20°C . It should also be kept away from sources of ignition due to its flammability .
Propriétés
IUPAC Name |
methyl (Z)-octadec-11-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVODBCDJBGMJL-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285445 | |
| Record name | cis-11-Octadecenoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-11-Octadecenoic acid methyl ester | |
CAS RN |
1937-63-9 | |
| Record name | cis-11-Octadecenoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-11-Octadecenoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z)-octadec-11-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the natural source of Methyl cis-11-octadecenoate and has its presence been observed in other organisms?
A1: Methyl cis-11-octadecenoate is found in the seeds of both white pitaya (Hylocereus polyrhizus) and red pitaya (H. undatus) []. While the relative content might differ slightly, it constitutes a part of their fatty acid profile. Interestingly, this compound is also found in the marine sponge Spirastrella abata and has been linked to cholesterol biosynthesis inhibition in Chang liver cells []. This suggests potential biological activity and warrants further investigation.
Q2: Are there any studies investigating the potential benefits of Methyl cis-11-octadecenoate in relation to its presence in pitaya seeds?
A2: While the research article [] focuses on analyzing the fatty acid composition of pitaya seeds, it does not delve into the specific benefits of Methyl cis-11-octadecenoate. Further studies are needed to understand if this compound contributes to any health benefits associated with consuming pitaya seeds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)










